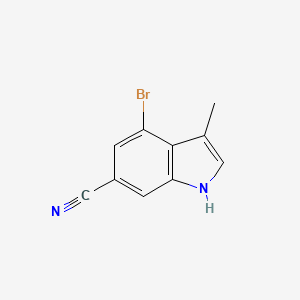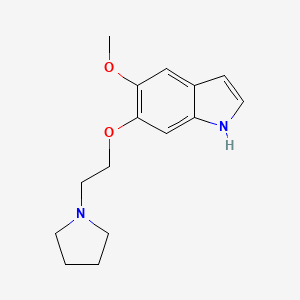
5-methoxy-6-(2-(pyrrolidin-1-yl)ethoxy)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-6-(2-(pyrrolidin-1-yl)ethoxy)-1H-indole is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 5-methoxy-6-(2-(pyrrolidin-1-yl)ethoxy)-1H-indole typically involves multiple steps. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the methoxy group at the 5-position and the ethoxy group at the 6-position. The pyrrolidin-1-yl group is then attached to the ethoxy group through a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
5-methoxy-6-(2-(pyrrolidin-1-yl)ethoxy)-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidin-1-yl group, allowing for the introduction of different substituents. Common reagents for these reactions include alkyl halides and nucleophiles.
Applications De Recherche Scientifique
5-methoxy-6-(2-(pyrrolidin-1-yl)ethoxy)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mécanisme D'action
The mechanism of action of 5-methoxy-6-(2-(pyrrolidin-1-yl)ethoxy)-1H-indole involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
5-methoxy-6-(2-(pyrrolidin-1-yl)ethoxy)-1H-indole can be compared with other indole derivatives, such as:
5-methoxy-2-(pyrrolidin-1-yl)indole: Similar structure but lacks the ethoxy group at the 6-position.
6-methoxy-2-(pyrrolidin-1-yl)indole: Similar structure but lacks the methoxy group at the 5-position.
5-methoxy-6-(2-(morpholin-1-yl)ethoxy)-1H-indole: Similar structure but has a morpholin-1-yl group instead of a pyrrolidin-1-yl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H20N2O2 |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
5-methoxy-6-(2-pyrrolidin-1-ylethoxy)-1H-indole |
InChI |
InChI=1S/C15H20N2O2/c1-18-14-10-12-4-5-16-13(12)11-15(14)19-9-8-17-6-2-3-7-17/h4-5,10-11,16H,2-3,6-9H2,1H3 |
Clé InChI |
YDVRGRRIBJROLI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C=CN2)OCCN3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


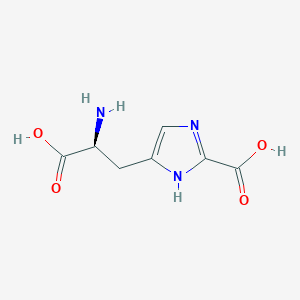
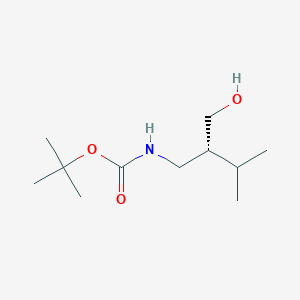

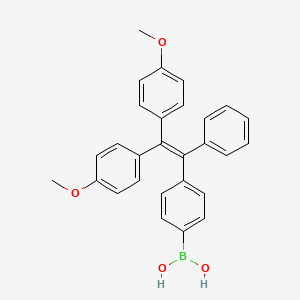


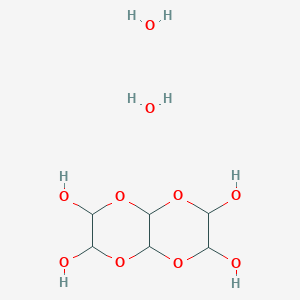
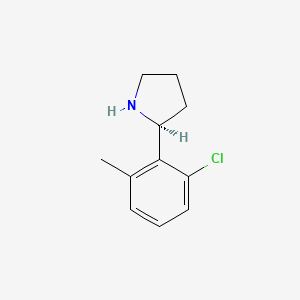
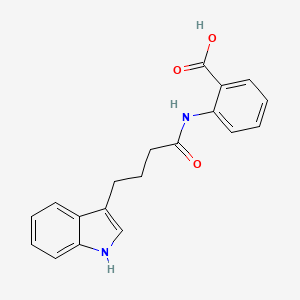
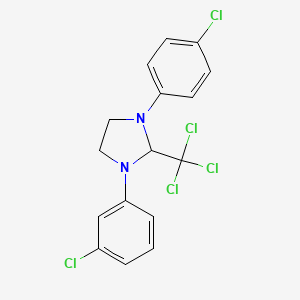
![Ethyl 6-iodo-3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B12942663.png)
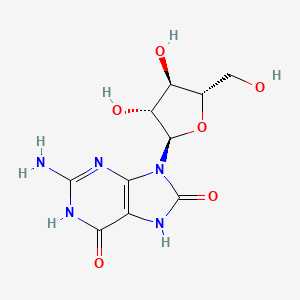
![6-(Benzyloxy)-1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12942687.png)
